molecular formula C25H21ClN2O6 B11477079 3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11477079
M. Wt: 480.9 g/mol
InChI Key: PESYALIRCRQCNI-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with various reagents to form the intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms.

Scientific Research Applications

3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an antihistamine and anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of functional groups and molecular framework sets it apart from other quinazoline derivatives.

Properties

Molecular Formula

C25H21ClN2O6

Molecular Weight

480.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H21ClN2O6/c1-32-18-9-7-15(8-10-18)21(29)14-27-20-13-23(34-3)22(33-2)12-19(20)24(30)28(25(27)31)17-6-4-5-16(26)11-17/h4-13H,14H2,1-3H3

InChI Key

PESYALIRCRQCNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)OC)OC

Origin of Product

United States

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